Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-
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Overview
Description
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] is a complex organic compound characterized by the presence of a benzene ring substituted with three tricarbonyl groups, each of which is further bonded to a 2-ethylaziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] typically involves a multi-step process:
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Formation of Benzene-1,3,5-triyltricarbonyl Chloride: : The initial step involves the reaction of benzene-1,3,5-tricarboxylic acid with thionyl chloride to form benzene-1,3,5-triyltricarbonyl chloride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture interference.
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Nucleophilic Substitution with 2-Ethylaziridine: : The benzene-1,3,5-triyltricarbonyl chloride is then reacted with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] follows similar synthetic routes but on a larger scale. The process involves:
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Bulk Synthesis of Benzene-1,3,5-triyltricarbonyl Chloride: : Utilizing large reactors and continuous flow systems to produce benzene-1,3,5-triyltricarbonyl chloride efficiently.
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Automated Nucleophilic Substitution: : Employing automated systems for the nucleophilic substitution reaction to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aziridine moieties can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] involves its ability to form stable complexes with various substrates. The tricarbonyl groups act as electron-withdrawing groups, enhancing the reactivity of the aziridine moieties. This allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-methylaziridine]
- 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-phenylaziridine]
- 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-isopropylaziridine]
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] is unique due to the presence of 2-ethylaziridine moieties, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
7722-73-8 |
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Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[3,5-bis(2-ethylaziridine-1-carbonyl)phenyl]-(2-ethylaziridin-1-yl)methanone |
InChI |
InChI=1S/C21H27N3O3/c1-4-16-10-22(16)19(25)13-7-14(20(26)23-11-17(23)5-2)9-15(8-13)21(27)24-12-18(24)6-3/h7-9,16-18H,4-6,10-12H2,1-3H3 |
InChI Key |
WTGFSHHTVSYGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3CC)C(=O)N4CC4CC |
Origin of Product |
United States |
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